molecular formula C9H11FN2O5 B13563035 5-Flurouracil-2'-deoxyriboside

5-Flurouracil-2'-deoxyriboside

Cat. No.: B13563035
M. Wt: 246.19 g/mol
InChI Key: ODKNJVUHOIMIIZ-GFCOJPQKSA-N
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Description

5-fluoro-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated pyrimidine nucleoside analog. This compound is known for its significant role in medicinal chemistry, particularly in the development of antiviral and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the fluorination of a pyrimidine nucleoside. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives .

Scientific Research Applications

5-fluoro-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of nucleic acid synthesis. It targets enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and uridine phosphorylase. By inhibiting these enzymes, the compound disrupts the replication of viral and cancerous cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific molecular structure, which allows for targeted interactions with nucleic acid synthesis enzymes. This specificity enhances its efficacy and reduces potential side effects compared to other similar compounds .

Properties

Molecular Formula

C9H11FN2O5

Molecular Weight

246.19 g/mol

IUPAC Name

5-fluoro-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7?/m0/s1

InChI Key

ODKNJVUHOIMIIZ-GFCOJPQKSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C=C(C(=O)NC2=O)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O

Origin of Product

United States

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